molecular formula C14H20OS2 B1488307 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one CAS No. 1194605-72-5

1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one

Cat. No. B1488307
CAS RN: 1194605-72-5
M. Wt: 268.4 g/mol
InChI Key: QECXUUREYNIHHP-UHFFFAOYSA-N
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Description

“1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one” is a complex organic compound. It’s a part of a class of compounds known as thiophenes, which are heterocyclic compounds with diverse applications in medicinal chemistry and material science . This molecule has been used in the synthesis of medium-sized molecules with a π (D–A–D) bridge, which have shown unexpected organic photovoltaic performance .


Synthesis Analysis

The synthesis of this compound involves complex organic reactions. For instance, it has been used as a π (donor–acceptor–donor) bridge between two arms of another compound to form a novel medium-sized molecule using a Pd (AcO) 2 catalyzed direct C–H arylation method .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a thiophene ring as a key component. The presence of a π (D–A–D) bridge in the molecule induces π conjugation extension across the molecule backbone structure . The molecular formula is C14H20OS2 .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be doped by protonic acid in both solution and solid-state, resulting in a broad absorption in the near-infrared range corresponding to polaron and bipolaron absorption .

Scientific Research Applications

Photovoltaic Applications

Novel donor-acceptor copolymers based on dithienosilole and ketone-modified thieno[3,4-b]thiophene have been synthesized for use in polymer solar cells (PSCs). These copolymers demonstrate significant improvements in power conversion efficiency due to their structural geometry and electrochemical properties, such as low-lying HOMO energy levels and effective conjugation length, which promote favorable morphology for charge transportation (Chen et al., 2013).

Organic Semiconductors

The compound has been utilized in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs). The derivatives show good thermal stability and high charge carrier mobility, attributed to their molecular orbital energy levels and the morphology of semiconductor films (Eunjin Choi et al., 2021).

Electrochromic Materials

The derivatives of this compound have been explored for their potential in electrochromic devices due to their reversible redox behavior and significant intermolecular interaction capabilities. These materials exhibit promising properties for the development of electrochromic switching films with applications ranging from smart windows to display technologies (Koji Yui et al., 1989).

Enhanced Performance in Solar Cells

Hydrophobic hole-transporting materials incorporating this core structure have shown improved performance and stability in perovskite solar cells. The introduction of long alkyl substituents and multiple thiophene cores has been found to retard interfacial charge recombination and enhance moisture resistance, leading to better efficiency and stability of solar devices (Peiyang Su et al., 2016).

properties

IUPAC Name

1-(4,6-dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20OS2/c1-3-5-6-10(4-2)14(15)12-7-11-8-16-9-13(11)17-12/h7,10H,3-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECXUUREYNIHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)C1=CC2=C(S1)CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728826
Record name 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1194605-72-5
Record name 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
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1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one

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